![molecular formula C18H20ClN3O6S B5800941 [(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-[(4-chlorophenyl)sulfonyl-methylamino]acetate](/img/structure/B5800941.png)
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-[(4-chlorophenyl)sulfonyl-methylamino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-[(4-chlorophenyl)sulfonyl-methylamino]acetate is a complex organic compound characterized by its unique structural features. This compound contains both aromatic and aliphatic components, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-[(4-chlorophenyl)sulfonyl-methylamino]acetate typically involves multiple steps. The initial step often includes the formation of the amino-(3,4-dimethoxyphenyl)methylidene intermediate through a condensation reaction. This intermediate is then reacted with 2-[(4-chlorophenyl)sulfonyl-methylamino]acetate under controlled conditions to yield the final product. The reaction conditions usually involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-[(4-chlorophenyl)sulfonyl-methylamino]acetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation using palladium on carbon.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid and sulfuric acid), and sulfonating agents (sulfur trioxide).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different chemical processes.
Scientific Research Applications
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-[(4-chlorophenyl)sulfonyl-methylamino]acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism by which [(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-[(4-chlorophenyl)sulfonyl-methylamino]acetate exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical responses. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Carboxymethyl chitosan: A biocompatible and biodegradable polymer with various medical applications.
Uniqueness
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-[(4-chlorophenyl)sulfonyl-methylamino]acetate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of aromatic and aliphatic components allows for diverse applications in different fields.
Properties
IUPAC Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-[(4-chlorophenyl)sulfonyl-methylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O6S/c1-22(29(24,25)14-7-5-13(19)6-8-14)11-17(23)28-21-18(20)12-4-9-15(26-2)16(10-12)27-3/h4-10H,11H2,1-3H3,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLFVHDEPGBIKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)ON=C(C1=CC(=C(C=C1)OC)OC)N)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC(=O)O/N=C(/C1=CC(=C(C=C1)OC)OC)\N)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
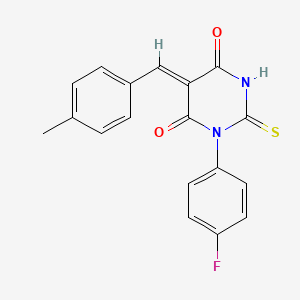
![2-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-4H-pyrazol-3-one](/img/structure/B5800876.png)

![N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5800897.png)
![2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE](/img/structure/B5800905.png)
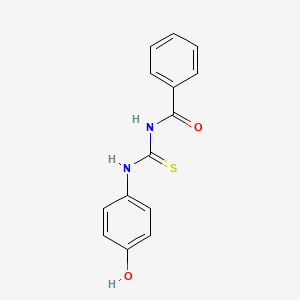
![(2E)-N-[(3-chlorophenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B5800912.png)
![N,N-dimethyl-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B5800916.png)
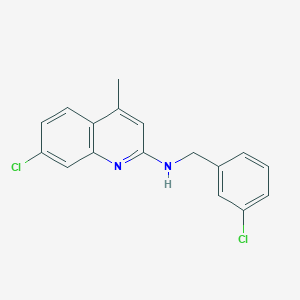
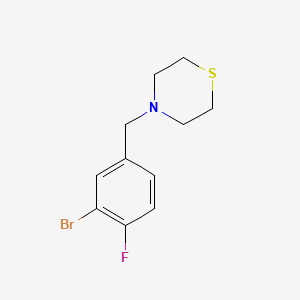
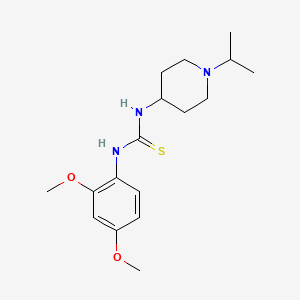
![methyl 4-{[(N-2-furoylglycyl)oxy]methyl}benzoate](/img/structure/B5800937.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5800939.png)

